5-Methyl-1,4-thiazepane-1,1-dione hydrochloride

Description

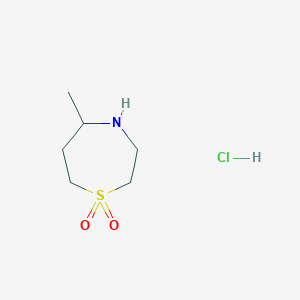

5-Methyl-1,4-thiazepane-1,1-dione hydrochloride is a heterocyclic compound featuring a seven-membered thiazepane ring with a methyl substituent at the 5-position and two ketone (dione) groups at the 1,4-positions. The hydrochloride salt enhances its stability and solubility for synthetic applications. This compound is primarily utilized as a building block in organic synthesis, particularly for developing pharmacologically active molecules .

Properties

IUPAC Name |

5-methyl-1,4-thiazepane 1,1-dioxide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.ClH/c1-6-2-4-10(8,9)5-3-7-6;/h6-7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXZJOURTOGWPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCS(=O)(=O)CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,4-thiazepane-1,1-dione hydrochloride typically involves the cyclization of appropriate precursors under controlled conditionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of larger reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety. The compound is produced in bulk quantities for use in research and development .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,4-thiazepane-1,1-dione hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to thiazepane derivatives with different functional groups.

Substitution: Nucleophilic substitution reactions can introduce various substituents on the thiazepane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazepane derivatives. These products can have different physical and chemical properties, making them useful for various applications .

Scientific Research Applications

5-Methyl-1,4-thiazepane-1,1-dione hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-1,4-thiazepane-1,1-dione hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 5-methyl-1,4-thiazepane-1,1-dione hydrochloride with three structurally related thiazepane derivatives:

*Molecular weights calculated based on formulae. †CAS No. from may be erroneously shared with another compound; independent verification required. ‡Purity inferred from (CymitQuimica pricing data).

Key Observations:

Dione groups in the query compound increase polarity, which may reduce solubility in non-polar solvents but improve hydrogen-bonding capacity for target interactions . The methoxyphenyl substituent in the third analog adds steric bulk and aromaticity, likely influencing binding to hydrophobic pockets in enzymes or receptors .

Synthetic Utility: The dione-containing compounds (first two entries) are valuable intermediates for further functionalization, such as nucleophilic substitutions at the ketone positions . The non-dione analog (5-methyl-1,4-thiazepane hydrochloride) is simpler to synthesize but lacks reactive sites for downstream modifications .

Biological Activity

5-Methyl-1,4-thiazepane-1,1-dione hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Overview of the Compound

- Chemical Formula: C6H14ClNO2S

- Molecular Weight: 199.7 g/mol

- Structure: The compound features a seven-membered thiazepane ring, which is known to impart unique chemical and biological properties compared to other heterocycles.

Biological Activities

This compound has been studied for various biological activities:

1. Antimicrobial Properties

- Research indicates that the compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated effectiveness against both gram-positive and gram-negative bacteria, suggesting potential applications in treating infections .

2. Anticancer Effects

- Preliminary studies show that this compound may possess anticancer properties. It has been tested against various cancer cell lines, revealing cytotoxic effects that warrant further investigation into its potential as an anticancer agent .

3. Mechanism of Action

- The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific enzymes and receptors. This interaction can modulate various biological pathways, leading to altered cellular functions.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of this compound, researchers tested various concentrations against common bacterial strains. The results indicated a dose-dependent response, with higher concentrations leading to significant reductions in bacterial viability.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Concentration (mg/mL) | Viability Reduction (%) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 75 |

| Escherichia coli | 0.5 | 68 |

| Pseudomonas aeruginosa | 0.5 | 82 |

Future Directions in Research

The ongoing research into this compound suggests several promising avenues:

- Pharmaceutical Development: Further exploration of its potential as a lead compound in drug development for antimicrobial and anticancer therapies.

- Mechanistic Studies: Detailed investigations into its molecular targets could provide insights into its mode of action and enhance understanding of its therapeutic potential.

- Formulation Studies: Developing effective formulations for clinical application could maximize the therapeutic benefits while minimizing side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.